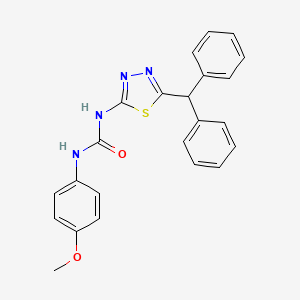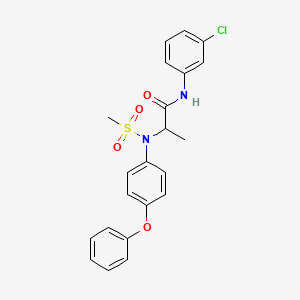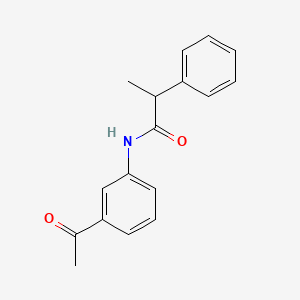![molecular formula C22H17BrN4O2S B4016722 4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole](/img/structure/B4016722.png)
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole
Descripción general
Descripción
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl, bromophenyl, and nitrophenyl groups attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl and Bromophenyl Groups: The benzyl and bromophenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and bromophenyl halides, respectively.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using thiol reagents.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles.
Aplicaciones Científicas De Investigación
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-5-[(4-bromophenyl)methyl]-1,2,4-triazole: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
3-[(4-Bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole:
4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazole: Lacks the nitrophenyl group, leading to variations in its biological activity.
Uniqueness
The uniqueness of 4-Benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of benzyl, bromophenyl, and nitrophenyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-benzyl-3-[(4-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2S/c23-19-11-9-17(10-12-19)15-30-22-25-24-21(18-7-4-8-20(13-18)27(28)29)26(22)14-16-5-2-1-3-6-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXCNSJWZHJOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]piperidine-4-carboxylate](/img/structure/B4016642.png)
![[2-methoxy-4-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] thiophene-2-carboxylate](/img/structure/B4016650.png)

![2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4016666.png)

![5-[4-(2H-1,3-BENZODIOXOL-5-YLAMINO)PHTHALAZIN-1-YL]-N-(2-HYDROXYETHYL)-2-METHYLBENZENESULFONAMIDE](/img/structure/B4016681.png)
![1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B4016690.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-4-phenyl-1-butanamine](/img/structure/B4016705.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide](/img/structure/B4016719.png)
![2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]ethanol](/img/structure/B4016741.png)
![N-cyclohexyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4016744.png)
![ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016752.png)

